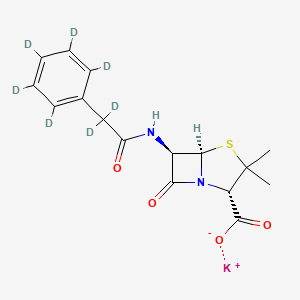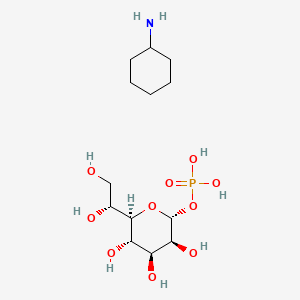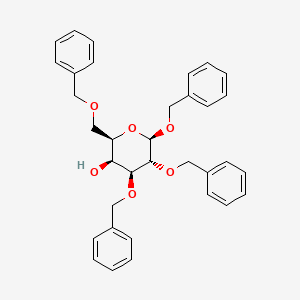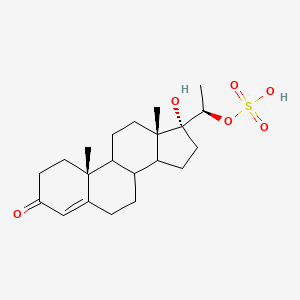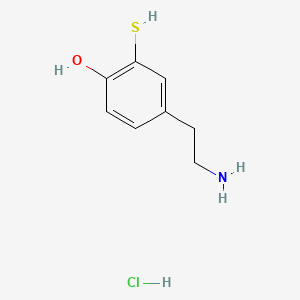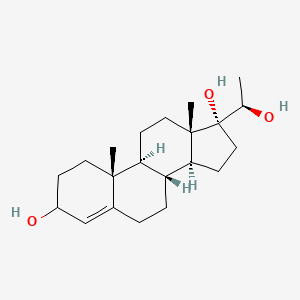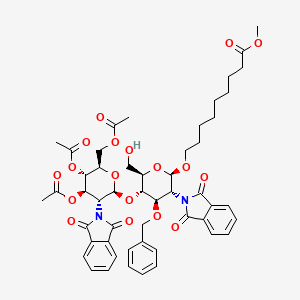
trans,trans-Muconic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-Muconic Acid-d4: is a deuterated form of trans,trans-Muconic Acid, which is a dicarboxylic acid with conjugated double bonds. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties. The compound has the molecular formula C6D4H2O4 and a molecular weight of 146.1341 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans,trans-Muconic Acid-d4 typically involves the deuteration of trans,trans-Muconic Acid. One common method is the catalytic hydrogenation of trans,trans-Muconic Acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound .
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced on a larger scale using similar catalytic hydrogenation methods, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: trans,trans-Muconic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds, such as adipic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as platinum or palladium are used in hydrogenation reactions.
Substitution: Reagents like alcohols or amines are used in esterification or amidation reactions.
Major Products Formed:
Oxidation: Products can include various oxidized derivatives of muconic acid.
Reduction: Adipic acid is a major product formed through reduction.
Substitution: Esters and amides are common products of substitution reactions.
Scientific Research Applications
Chemistry: trans,trans-Muconic Acid-d4 is used as a precursor in the synthesis of various polymers and specialty chemicals. Its unique isotopic properties make it valuable in studying reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a biomarker for exposure to certain environmental pollutants, such as benzene. Its deuterated form allows for more accurate detection and quantification in biological samples .
Medicine: The compound is used in medical research to study metabolic pathways and the effects of isotopic substitution on drug metabolism and pharmacokinetics .
Industry: In industrial applications, this compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans,trans-Muconic Acid-d4 involves its participation in various chemical reactions due to its reactive dicarboxylic acid groups and conjugated double bonds. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into isotopic effects on chemical processes .
Comparison with Similar Compounds
cis,cis-Muconic Acid: Another isomer of muconic acid with different geometric configuration.
cis,trans-Muconic Acid: An isomer with one cis and one trans double bond.
Adipic Acid: A reduction product of muconic acid, commonly used in the production of nylon.
Uniqueness: trans,trans-Muconic Acid-d4 is unique due to its deuterated nature, which provides distinct isotopic properties that are valuable in scientific research. Its conjugated double bonds and dicarboxylic acid groups make it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
1185239-59-1 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
146.134 |
IUPAC Name |
(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D |
InChI Key |
TXXHDPDFNKHHGW-NFCKNUJASA-N |
SMILES |
C(=CC(=O)O)C=CC(=O)O |
Synonyms |
(2E,4E)-2,4-Hexadienedioic Acid-d4; (E,E)-Muconic acid-d4; NSC 66486-d4; trans,trans-2,4-Hexadienedioic Acid-d4; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


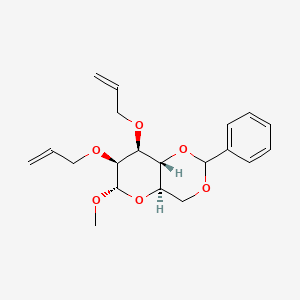
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

